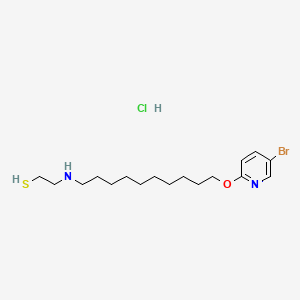![molecular formula C29H60O2 B14657819 1-[(Tetradecyloxy)methoxy]tetradecane CAS No. 51148-18-6](/img/structure/B14657819.png)
1-[(Tetradecyloxy)methoxy]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecyloxy)methoxy]tetradecane typically involves the reaction of tetradecanol with a suitable alkylating agent under controlled conditions. One common method is the Williamson ether synthesis, where tetradecanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Tetradecyloxy)methoxy]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is cleaved, and the tetradecane chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
1-[(Tetradecyloxy)methoxy]tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in lipid bilayers for membrane studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-[(Tetradecyloxy)methoxy]tetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane: A simple alkane with a similar carbon chain length but lacking the ether linkage.
1-Tetradecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of an ether linkage.
1-Chlorotetradecane: A halogenated compound with a similar carbon chain length but with a chlorine atom instead of an ether linkage.
Uniqueness
1-[(Tetradecyloxy)methoxy]tetradecane is unique due to its ether linkage, which imparts different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
51148-18-6 |
|---|---|
Fórmula molecular |
C29H60O2 |
Peso molecular |
440.8 g/mol |
Nombre IUPAC |
1-(tetradecoxymethoxy)tetradecane |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
Clave InChI |
YVCPWAITTRBOHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCOCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
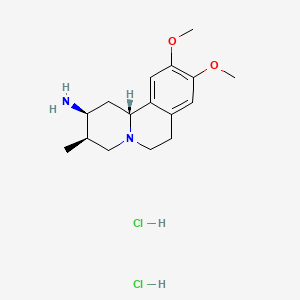
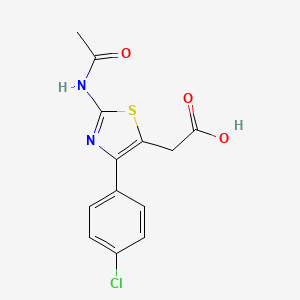
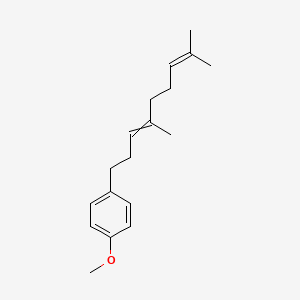
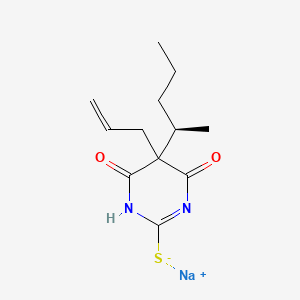
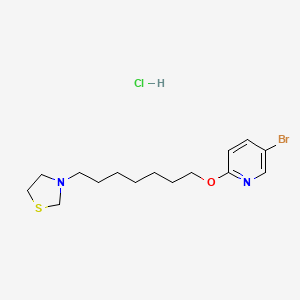


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)


